molecular formula C11H16N6O B11781135 3-Isopropyl-5-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

3-Isopropyl-5-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B11781135
M. Wt: 248.28 g/mol
InChI Key: ACALWZUAFXFMMU-UHFFFAOYSA-N
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Description

3-Isopropyl-5-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the oxadiazole ring, followed by the introduction of the triazole and pyrrolidine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

3-Isopropyl-5-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, triazole derivatives, and pyrrolidine-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness

3-Isopropyl-5-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C11H16N6O

Molecular Weight

248.28 g/mol

IUPAC Name

3-propan-2-yl-5-(1-pyrrolidin-3-yltriazol-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C11H16N6O/c1-7(2)10-13-11(18-15-10)9-6-17(16-14-9)8-3-4-12-5-8/h6-8,12H,3-5H2,1-2H3

InChI Key

ACALWZUAFXFMMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CN(N=N2)C3CCNC3

Origin of Product

United States

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